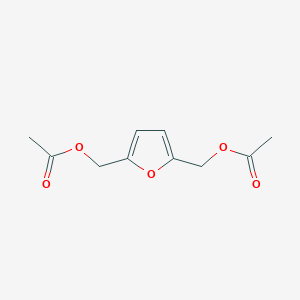

2,5-Bis(hydroxymethyl)furan diacetate

Descripción general

Descripción

2,5-Bis(hydroxymethyl)furan diacetate is a derivative of 2,5-bis(hydroxymethyl)furan, a heterocyclic organic compound. This compound is part of the broader class of furanics, which are derived from biomass and have gained attention as biofeedstocks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Bis(hydroxymethyl)furan diacetate can be synthesized from 5-hydroxymethylfurfural through a series of chemical reactions. The process typically involves the hydroxymethylation of furfural derivatives using formaldehyde and acetic acid under acidic conditions. The reaction is carried out in an aqueous medium with a low concentration of hydrochloric acid or anhydrous acetic acid combined with paraformaldehyde .

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic hydrogenation of 5-hydroxymethylfurfural using catalysts such as platinum or copper in an aqueous environment. This method ensures high selectivity and yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Bis(hydroxymethyl)furan diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.

Reduction: It can be reduced to form 2,5-bis(hydroxymethyl)tetrahydrofuran.

Esterification: The hydroxyl groups can react with acetic anhydride to form diacetate esters.

Common Reagents and Conditions:

Oxidation: Catalysts such as cobalt oxide or platinum oxide are used under high temperatures and pressures.

Reduction: Nickel or copper chromite catalysts are employed in the presence of hydrogen gas.

Esterification: Acetic anhydride is used in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: 2,5-Furandicarboxylic acid.

Reduction: 2,5-Bis(hydroxymethyl)tetrahydrofuran.

Esterification: this compound.

Aplicaciones Científicas De Investigación

Polymer Synthesis

2,5-Bis(hydroxymethyl)furan diacetate is primarily utilized in the synthesis of bio-based polymers and polyesters. Its structure allows for the formation of durable materials that can be biodegradable, addressing environmental concerns associated with traditional petroleum-based plastics. The compound can undergo polymerization to create polyurethanes and other polymeric materials, which are essential in various applications ranging from packaging to automotive components .

Biodegradable Materials Development

Research indicates that this compound plays a crucial role in developing biodegradable materials. The incorporation of this compound into polymer matrices enhances the biodegradability of the resulting products, making them suitable for environmentally friendly applications. Studies have shown that polyesters synthesized from this compound exhibit favorable degradation profiles under composting conditions, contributing to waste reduction strategies .

Chemical Reactions and Modifications

The compound can participate in several chemical reactions, including:

- Esterification : The hydroxyl groups of this compound can react with acetic anhydride to form diacetate esters.

- Oxidation : It can be oxidized to produce 2,5-furandicarboxylic acid, a precursor for various high-value chemicals.

- Reduction : Reduction reactions can yield derivatives such as 2,5-bis(hydroxymethyl)tetrahydrofuran .

These reactions expand the utility of this compound in synthesizing a wide range of chemical compounds.

Catalytic Processes

Recent studies have explored the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) to produce this compound with high selectivity and yield. Catalysts such as copper-alumina systems have shown promise in enhancing reaction efficiency while maintaining sustainability . This process highlights the potential for integrating this compound into biorefinery processes, where biomass can be converted into valuable chemicals.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- A study demonstrated that polymers synthesized from this compound exhibited significant thermal stability and mechanical properties comparable to conventional plastics while being biodegradable.

- Another investigation focused on the synthesis of polyurethanes using this compound as a building block, showing enhanced performance characteristics over traditional polyurethanes derived from fossil fuels .

Mecanismo De Acción

The mechanism of action of 2,5-bis(hydroxymethyl)furan diacetate involves its ability to undergo various chemical transformations. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, making it a versatile building block for the synthesis of complex molecules. The furan ring provides stability and rigidity to the molecular structure, enhancing its utility in polymerization and other chemical processes .

Comparación Con Compuestos Similares

5-Hydroxymethylfurfural: A precursor to 2,5-bis(hydroxymethyl)furan diacetate, known for its versatility in chemical transformations.

2,5-Furandicarboxylic Acid: An oxidation product of 2,5-bis(hydroxymethyl)furan, used in the production of bio-based polyesters.

2,5-Bis(hydroxymethyl)tetrahydrofuran: A reduction product, used in the synthesis of biodegradable polymers.

Uniqueness: this compound stands out due to its dual hydroxyl groups and furan ring structure, which provide unique reactivity and stability. Its ability to undergo esterification and other chemical reactions makes it a valuable intermediate in the synthesis of sustainable materials and chemicals .

Actividad Biológica

2,5-Bis(hydroxymethyl)furan diacetate (BHMF diacetate) is a derivative of 2,5-bis(hydroxymethyl)furan (BHMF), which has gained attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of BHMF diacetate, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of BHMF diacetate typically involves the esterification of BHMF with acetic anhydride or other acyl donors. The process can be optimized using enzymatic methods or chemical catalysts to achieve high yields and selectivity. For example, a study reported the use of lipase for the enzymatic esterification of BHMF, achieving yields around 90% under optimized conditions .

Mechanisms of Biological Activity

BHMF diacetate exhibits several biological activities that are primarily attributed to its structural properties:

Antioxidant Activity

A study demonstrated that BHMF diacetate exhibited significant antioxidant properties in vitro. The compound was shown to reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The antioxidant capacity was measured using DPPH and ABTS assays, indicating a strong ability to neutralize free radicals .

Antimicrobial Effects

Research investigating the antimicrobial properties of BHMF diacetate found that it exhibited bactericidal activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting potential applications in food preservation and medical formulations .

Potential in Drug Development

The compound has been explored as a lead structure in drug development due to its interaction with biological targets involved in neurodegenerative diseases. A study indicated that BHMF diacetate could modulate metabotropic glutamate receptors, which play a crucial role in synaptic plasticity and neuroprotection. This modulation could have implications for treating conditions such as Alzheimer’s disease and epilepsy.

Propiedades

IUPAC Name |

[5-(acetyloxymethyl)furan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYIJQXDRBKHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5076-10-8 | |

| Record name | ACETIC ACID 5-ACETOXYMETHYL-FURAN-2-YLMETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.